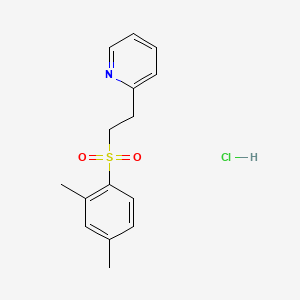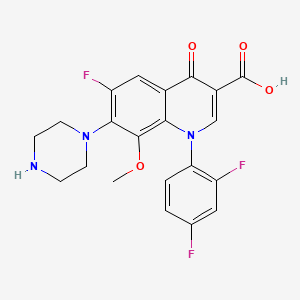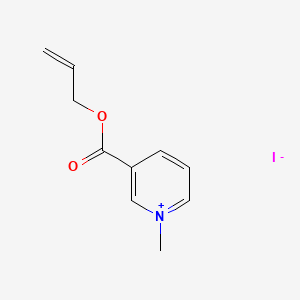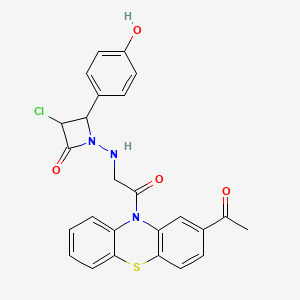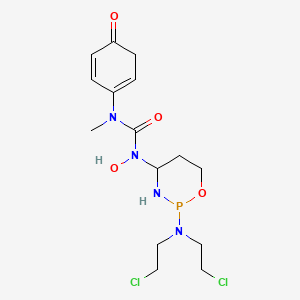
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-methyl-N'-phenyl-, P-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(2-(bis(2-cloroetil)amino)tetrahidro-2H-1,3,2-oxazaphosforin-4-il)-N-hidroxi-N’-metil-N’-fenil-, P-óxido es un compuesto orgánico complejo con aplicaciones significativas en varios campos científicos. Este compuesto es conocido por su estructura química única, que incluye una porción de urea, un grupo bis(2-cloroetil)amino y un anillo oxazaphosforin. La presencia de estos grupos funcionales confiere propiedades químicas y biológicas distintas al compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Urea, N-(2-(bis(2-cloroetil)amino)tetrahidro-2H-1,3,2-oxazaphosforin-4-il)-N-hidroxi-N’-metil-N’-fenil-, P-óxido implica varios pasos. El paso inicial generalmente incluye la formación del anillo oxazaphosforin, seguido de la introducción del grupo bis(2-cloroetil)amino. Los pasos finales incluyen la adición de la porción de urea y el grupo P-óxido. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores específicos para asegurar que se obtenga el producto deseado.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto se escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso implica el monitoreo continuo y el ajuste de los parámetros de reacción, como la temperatura, la presión y el pH. Se emplean técnicas avanzadas de purificación, incluida la cristalización y la cromatografía, para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Urea, N-(2-(bis(2-cloroetil)amino)tetrahidro-2H-1,3,2-oxazaphosforin-4-il)-N-hidroxi-N’-metil-N’-fenil-, P-óxido se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes óxidos.
Reducción: Las reacciones de reducción pueden conducir a la formación de aminas y otros productos reducidos.
Sustitución: El grupo bis(2-cloroetil)amino puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como el amoníaco. Las reacciones generalmente se llevan a cabo en condiciones controladas para garantizar la selectividad y el rendimiento.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir varios óxidos, mientras que las reacciones de reducción pueden producir aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como reactivo en varias reacciones de síntesis orgánica. Su estructura única le permite participar en transformaciones químicas complejas, lo que lo hace valioso en el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, el compuesto se estudia por su potencial como sonda bioquímica. Su capacidad para interactuar con biomoléculas específicas lo hace útil para estudiar procesos y vías celulares.
Medicina
En medicina, Urea, N-(2-(bis(2-cloroetil)amino)tetrahidro-2H-1,3,2-oxazaphosforin-4-il)-N-hidroxi-N’-metil-N’-fenil-, P-óxido se investiga por sus posibles aplicaciones terapéuticas. Sus propiedades químicas únicas lo convierten en un candidato para el desarrollo de fármacos, particularmente en el tratamiento de ciertos tipos de cáncer.
Industria
En aplicaciones industriales, el compuesto se utiliza en la producción de productos químicos y materiales especiales. Su reactividad y estabilidad lo hacen adecuado para su uso en varios procesos de fabricación.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos. Se sabe que el grupo bis(2-cloroetil)amino forma enlaces covalentes con sitios nucleofílicos en biomoléculas, lo que lleva a la inhibición de procesos celulares clave. El anillo oxazaphosforin y el grupo P-óxido contribuyen a la reactividad y estabilidad general del compuesto, mejorando su actividad biológica.
Comparación Con Compuestos Similares
Compuestos similares
- Urea, N-(2-(bis(2-cloroetil)amino)tetrahidro-2H-1,3,2-oxazaphosforin-4-il)-N-(4-bromofenil)-N-hidroxi-, P-óxido
- Urea, N-(2-(bis(2-cloroetil)amino)tetrahidro-2H-1,3,2-oxazaphosforin-4-il)-N,N-dimetil-N-hidroxi-, P-óxido
Singularidad
En comparación con compuestos similares, Urea, N-(2-(bis(2-cloroetil)amino)tetrahidro-2H-1,3,2-oxazaphosforin-4-il)-N-hidroxi-N’-metil-N’-fenil-, P-óxido se destaca por su combinación única de grupos funcionales. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo hace valioso en varias aplicaciones científicas e industriales.
Propiedades
Número CAS |
97139-47-4 |
|---|---|
Fórmula molecular |
C15H23Cl2N4O4P |
Peso molecular |
425.2 g/mol |
Nombre IUPAC |
1-[2-[bis(2-chloroethyl)amino]-1,3,2-oxazaphosphinan-4-yl]-1-hydroxy-3-methyl-3-(4-oxocyclohexa-1,5-dien-1-yl)urea |
InChI |
InChI=1S/C15H23Cl2N4O4P/c1-19(12-2-4-13(22)5-3-12)15(23)21(24)14-6-11-25-26(18-14)20(9-7-16)10-8-17/h2-4,14,18,24H,5-11H2,1H3 |
Clave InChI |
YNLBDLYUYAPYOS-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CCC(=O)C=C1)C(=O)N(C2CCOP(N2)N(CCCl)CCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



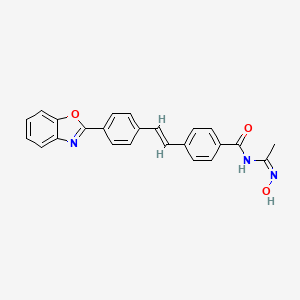

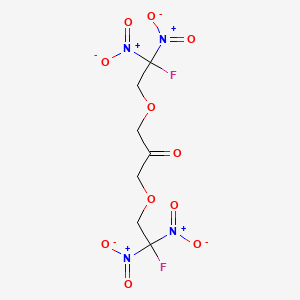
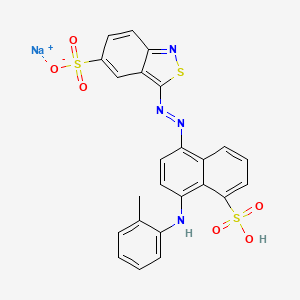

![5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline](/img/structure/B12708685.png)
